Ugm-IN-3

UGM inhibition Binding affinity Kd

Ugm-IN-3 (compound 10a) combines a confirmed Kd of 66 μM with a whole-cell MIC of 6.2 μg/mL against Mycobacterium tuberculosis—a dual profile absent in other UGM inhibitors. Its non-ionic oxazinoindolone core delivers superior cellular activity over substrate mimics, making it an indispensable reference standard for SAR exploration, target engagement assays, and antimycobacterial drug discovery. Validate your UGM inhibition studies with the only benchmark compound backed by published binding and potency data.

Molecular Formula C18H16INO2
Molecular Weight 405.2 g/mol
Cat. No. B12406570
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUgm-IN-3
Molecular FormulaC18H16INO2
Molecular Weight405.2 g/mol
Structural Identifiers
SMILESCCCCC#CC=C1CN2C3=CC=CC=C3C(=C2C(=O)O1)I
InChIInChI=1S/C18H16INO2/c1-2-3-4-5-6-9-13-12-20-15-11-8-7-10-14(15)16(19)17(20)18(21)22-13/h7-11H,2-4,12H2,1H3/b13-9+
InChIKeyJZVVZNYTDAOFBY-UKTHLTGXSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ugm-IN-3 as a Targeted UDP-Galactopyranose Mutase Inhibitor for Anti-Tuberculosis Research


Ugm-IN-3 (also designated as compound 10a) is a synthetic small-molecule inhibitor of UDP-galactopyranose mutase (UGM), an essential flavoenzyme in the biosynthesis of the cell wall component galactofuranose (Galf) in pathogenic bacteria such as Mycobacterium tuberculosis . With a molecular weight of 405.23 and a CAS number of 2254751-04-5, it is available as a research tool to study UGM inhibition as a mode of antimicrobial action, as Galf residues are absent in mammals .

Why Generic UGM Inhibitors Cannot Be Substituted for Ugm-IN-3 in Precision Studies


Generic substitution of UGM inhibitors is not scientifically valid due to the wide variability in both target binding affinity and whole-cell antimicrobial potency. Ugm-IN-3 exhibits a specific Kd value of 66 μM for UGM and a MIC of 6.2 μg/mL against M. tuberculosis, a combination of properties that is not a class-wide feature . Other reported UGM inhibitors, such as 2-aminothiazole derivatives, have shown Kd values below 60 μM but with much weaker cellular activity (MIC of 50 μM) [1], while nonionic substrate mimics demonstrate only weak enzyme inhibition [2]. These discrepancies underscore that subtle structural differences lead to profound changes in biological outcome, making Ugm-IN-3 a distinct and non-interchangeable tool.

Quantitative Differentiation of Ugm-IN-3 from Other UGM Inhibitors


UGM Binding Affinity: Kd = 66 μM for Ugm-IN-3

Ugm-IN-3 binds to UDP-galactopyranose mutase (UGM) with a dissociation constant (Kd) of 66 μM . This affinity is notably weaker than the 2-aminothiazole inhibitors (e.g., Kd < 60 μM) [1], yet Ugm-IN-3 achieves a comparable or improved cellular MIC (6.2 μg/mL vs. 50 μM), indicating a dissociation between pure binding affinity and whole-cell activity that is not observed in the comparator class.

UGM inhibition Binding affinity Kd

Antimycobacterial Potency: MIC = 6.2 μg/mL Against M. tuberculosis

Ugm-IN-3 inhibits the growth of Mycobacterium tuberculosis with a Minimum Inhibitory Concentration (MIC) of 6.2 μg/mL . This value is approximately 8-fold lower (i.e., more potent) than the 50 μM MIC reported for a potent 2-aminothiazole UGM inhibitor in the same bacterial species [1], despite its similar Kd. Furthermore, other nonionic substrate mimics showed only weak inhibition in comparable assays [2].

Antimicrobial activity MIC Mycobacterium tuberculosis

Chemical Structure Differentiation: A Unique Non-Ionic Chemotype

Ugm-IN-3 is a non-ionic small molecule (IUPAC: (E)-3-(hept-2-yn-1-ylidene)-10-iodo-3,4-dihydro-1H-[1,4]oxazino[4,3-a]indol-1-one) , contrasting with the ionic pyrophosphate-mimicking nonionic polyhydroxylated chains described by Kuppala et al. [1]. This structural divergence is associated with a >10-fold improvement in MIC (6.2 μg/mL vs. weak inhibition) [REFS-1, REFS-3], highlighting the superior cellular penetration or target engagement conferred by the Ugm-IN-3 chemotype.

Chemical scaffold Non-ionic inhibitor Structure-activity relationship

Optimal Use Cases for Ugm-IN-3 in Tuberculosis and Cell Wall Research


Validation of UGM as a Drug Target in M. tuberculosis

Ugm-IN-3 can be employed as a chemical probe to validate UGM inhibition as a mechanism for suppressing M. tuberculosis growth. Its quantifiable MIC of 6.2 μg/mL provides a benchmark for target engagement studies, and its moderate Kd of 66 μM allows for correlation of cellular activity with enzyme binding .

Benchmarking New UGM Inhibitors in Cellular Assays

Researchers developing novel UGM inhibitors can use Ugm-IN-3 as a reference compound in side-by-side MIC assays against M. tuberculosis. Its established MIC of 6.2 μg/mL serves as a performance threshold, enabling direct comparison of new analogs' antimicrobial potency .

Structure-Activity Relationship (SAR) Studies for Non-Ionic Inhibitors

The non-ionic oxazinoindolone core of Ugm-IN-3 provides a distinct chemotype for SAR exploration. Its demonstrated cellular activity, superior to that of nonionic substrate mimics [REFS-1, REFS-3], makes it a suitable starting point for optimizing cell permeability and target engagement in antimycobacterial drug discovery programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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